Cas no 254889-31-1 (2-Hydroxy Nevirapine)

2-Hydroxy Nevirapine 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy Nevirapine
- 5-Cyclopropyl-7-hydroxy-9-methyl-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one
- 11-cyclopropyl-4-methyl-1,5-dihydrodipyrido[2,3-b:2',3'-f][1,4]diazepine-2,6-dione
-
計算された属性
- せいみつぶんしりょう: 282.11200
じっけんとくせい
- ゆうかいてん: 234-237°C (dec.)
- PSA: 81.84000
- LogP: 2.24140
2-Hydroxy Nevirapine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H948625-10mg |
2-Hydroxy Nevirapine |
254889-31-1 | 10mg |
$ 758.00 | 2023-04-15 | ||
A2B Chem LLC | AD56174-25mg |
2-Hydroxy Nevirapine |
254889-31-1 | 25mg |
$3272.00 | 2024-04-20 | ||
TRC | H948625-25mg |
2-Hydroxy Nevirapine |
254889-31-1 | 25mg |
$ 1656.00 | 2023-09-07 | ||
TRC | H948625-5mg |
2-Hydroxy Nevirapine |
254889-31-1 | 5mg |
$ 391.00 | 2023-04-15 | ||
TRC | H948625-2.5mg |
2-Hydroxy Nevirapine |
254889-31-1 | 2.5mg |
$ 219.00 | 2023-09-07 | ||
TRC | H948625-1mg |
2-Hydroxy Nevirapine |
254889-31-1 | 1mg |
$ 167.00 | 2023-09-07 | ||
A2B Chem LLC | AD56174-2mg |
2-Hydroxy Nevirapine |
254889-31-1 | 2mg |
$899.00 | 2024-04-20 | ||
A2B Chem LLC | AD56174-10mg |
2-Hydroxy Nevirapine |
254889-31-1 | 10mg |
$2042.00 | 2024-04-20 | ||
A2B Chem LLC | AD56174-5mg |
2-Hydroxy Nevirapine |
254889-31-1 | 5mg |
$1329.00 | 2024-04-20 | ||
A2B Chem LLC | AD56174-1mg |
2-Hydroxy Nevirapine |
254889-31-1 | 1mg |
$625.00 | 2024-04-20 |
2-Hydroxy Nevirapine 関連文献
-
Aline T. Marinho,Ana L. A. Godinho,David A. Novais,Alexandra M. M. Antunes,M. Matilde Marques,Teresa Ramos,Clara G. Dias,Emília C. Monteiro,Sofia A. Pereira Anal. Methods 2014 6 1575
2-Hydroxy Nevirapineに関する追加情報
Introduction to 2-Hydroxy Nevirapine (CAS No. 254889-31-1)
2-Hydroxy Nevirapine (CAS No. 254889-31-1) is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. This compound has garnered significant attention in recent years due to its potential therapeutic benefits and unique chemical properties. In this comprehensive introduction, we will delve into the structure, mechanism of action, pharmacological properties, and recent research developments surrounding 2-Hydroxy Nevirapine.
The chemical structure of 2-Hydroxy Nevirapine is characterized by the presence of a hydroxyl group at the 2-position of the nevirapine molecule. This modification significantly alters the physicochemical properties and biological activity of the compound. The addition of the hydroxyl group enhances the solubility and stability of the molecule, making it more suitable for various pharmaceutical applications.
In terms of its mechanism of action, 2-Hydroxy Nevirapine functions similarly to its parent compound, nevirapine. It binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing the synthesis of viral DNA from RNA templates. However, the hydroxyl group modification may enhance its binding affinity and selectivity for the enzyme, potentially leading to improved antiviral efficacy and reduced side effects.
Recent studies have explored the pharmacological properties of 2-Hydroxy Nevirapine. One notable study published in the Journal of Medicinal Chemistry in 2023 investigated the in vitro antiviral activity of this compound against various strains of HIV-1. The results showed that 2-Hydroxy Nevirapine exhibited potent antiviral activity with a low IC50 value, indicating high efficacy at inhibiting viral replication. Additionally, the compound demonstrated good selectivity indices, suggesting minimal cytotoxicity to host cells.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Hydroxy Nevirapine in human subjects. Preliminary data from phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a new antiretroviral therapy.
Beyond its primary use as an antiretroviral agent, research has also explored other potential applications of 2-Hydroxy Nevirapine. A study published in Bioorganic & Medicinal Chemistry Letters in 2022 investigated its anti-inflammatory properties and found that it effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 2-Hydroxy Nevirapine may have broader therapeutic applications beyond HIV treatment.
The synthesis and production processes for 2-Hydroxy Nevirapine have been optimized to ensure high yields and purity. Various synthetic routes have been developed, including catalytic hydrogenation and direct hydroxylation methods. These advancements have made it possible to produce large quantities of the compound for both research and clinical use.
In conclusion, 2-Hydroxy Nevirapine (CAS No. 254889-31-1) represents a promising derivative of nevirapine with enhanced pharmacological properties and potential therapeutic benefits. Ongoing research continues to uncover new insights into its mechanisms of action and applications, making it an exciting area of focus in the field of medicinal chemistry and HIV treatment.
254889-31-1 (2-Hydroxy Nevirapine) 関連製品
- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)
- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 897453-63-3(1,3,9-trimethyl-8-{(naphthalen-1-yl)methylsulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione)
- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)
- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)
- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)




